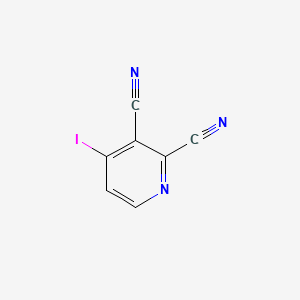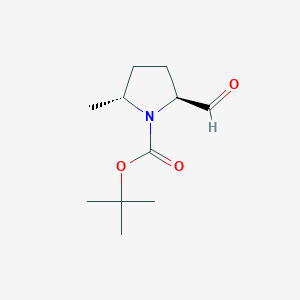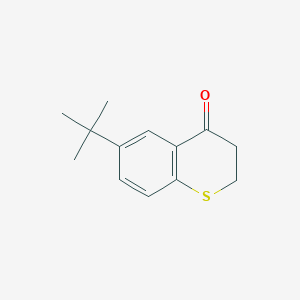
6-tert-Butyl-2,3-dihydro-4H-1-benzothiopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-TERT-BUTYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-4-ONE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of tert-butyl-substituted phenols and thioketones, followed by cyclization in the presence of acid catalysts . The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-TERT-BUTYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiopyran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiopyrans .
Wissenschaftliche Forschungsanwendungen
6-TERT-BUTYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-4-ONE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-TERT-BUTYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-4-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-TERT-BUTYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE: Similar in structure but lacks the sulfur atom present in 6-TERT-BUTYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-4-ONE.
6-TERT-BUTYL-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE: Contains an oxygen and nitrogen atom in the ring structure, differing from the sulfur-containing benzothiopyran.
Uniqueness
6-TERT-BUTYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-4-ONE is unique due to the presence of the sulfur atom in its ring structure, which imparts distinct chemical properties and reactivity compared to its oxygen or nitrogen analogs . This uniqueness makes it valuable for specific applications where sulfur-containing compounds are preferred .
Eigenschaften
CAS-Nummer |
6612-47-1 |
|---|---|
Molekularformel |
C13H16OS |
Molekulargewicht |
220.33 g/mol |
IUPAC-Name |
6-tert-butyl-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C13H16OS/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-5,8H,6-7H2,1-3H3 |
InChI-Schlüssel |
HMRFRXKMUVSZRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)SCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride](/img/structure/B14023582.png)



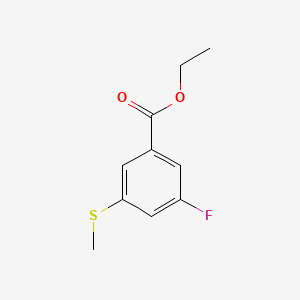
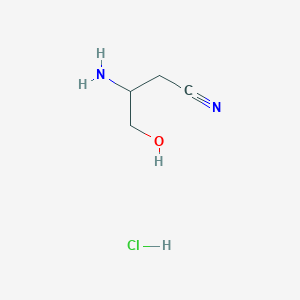
![1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride](/img/structure/B14023631.png)
![3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14023641.png)
